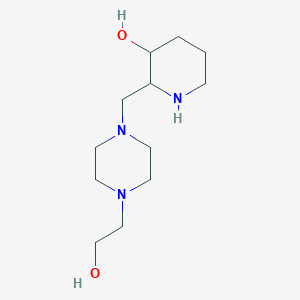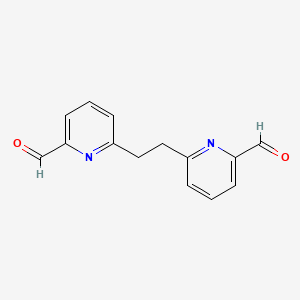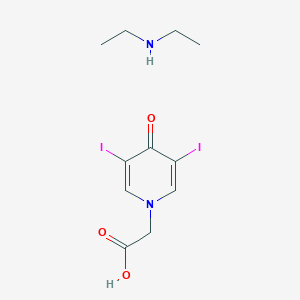
2-(4-(2-Hydroxyethyl)piperazinomethyl)-3-hydroxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Hidroxietil)piperazinometil)-3-hidroxipiperidina es un compuesto orgánico complejo que pertenece a la clase de los derivados de la piperidina. Los derivados de la piperidina son conocidos por su amplia gama de actividades biológicas y farmacéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-(2-Hidroxietil)piperazinometil)-3-hidroxipiperidina típicamente implica múltiples pasos, incluyendo la formación de anillos de piperazina y piperidina. Un método común implica la ciclización de derivados de 1,2-diamina con sales de sulfonio. La reacción entre (S,S)-N,N’-bisnosil diamina y triflato de difenilvinilsulfonio en presencia de una base como DBU conduce a la formación de piperazinas protegidas . La posterior desprotección y ciclización intramolecular selectiva producen el compuesto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-(2-Hidroxietil)piperazinometil)-3-hidroxipiperidina puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o aldehídos.
Reducción: El compuesto puede reducirse para formar diferentes derivados con grupos funcionales modificados.
Sustitución: Los anillos de piperazina y piperidina pueden sufrir reacciones de sustitución con varios electrófilos o nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Las condiciones para las reacciones de sustitución pueden involucrar el uso de bases o ácidos fuertes, dependiendo del producto deseado.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-(4-(2-Hidroxietil)piperazinometil)-3-hidroxipiperidina tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antivirales.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente por su capacidad de interactuar con varios objetivos biológicos.
Industria: Utilizado en la producción de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-(2-Hidroxietil)piperazinometil)-3-hidroxipiperidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los anillos de piperazina y piperidina del compuesto le permiten unirse a estos objetivos, potencialmente inhibiendo o activando sus funciones. Las vías exactas involucradas dependen del contexto biológico específico y las moléculas diana.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(2-Hidroxietil)-2-piperazinona
- Icaridina (hidroxietil isobutil piperidina carboxilato)
- HEPES (ácido 4-(2-hidroxietil)piperazina-1-etanosulfónico)
Unicidad
2-(4-(2-Hidroxietil)piperazinometil)-3-hidroxipiperidina es único debido a sus anillos duales de piperazina y piperidina, que proporcionan un marco versátil para diversas modificaciones químicas. Esta característica estructural lo distingue de otros compuestos similares y mejora su potencial para diversas aplicaciones en investigación científica e industria.
Propiedades
Número CAS |
199990-78-8 |
|---|---|
Fórmula molecular |
C12H25N3O2 |
Peso molecular |
243.35 g/mol |
Nombre IUPAC |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H25N3O2/c16-9-8-14-4-6-15(7-5-14)10-11-12(17)2-1-3-13-11/h11-13,16-17H,1-10H2 |
Clave InChI |
XVTKRKLQANBQQO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(NC1)CN2CCN(CC2)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 5-({[3-amino-4-(hexadecyloxy)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11969405.png)
![2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene](/img/structure/B11969411.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B11969413.png)
![isobutyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969416.png)
![(4-Chlorophenyl){4'-[(4-chlorophenyl)sulfonyl]biphenyl-4-yl}methanone](/img/structure/B11969423.png)

![(5E)-5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969429.png)

![(5E)-2-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969446.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11969449.png)
![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11969450.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969457.png)
